molecular formula C13H22N2O3 B14959563 1-cyclopentyl-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide

1-cyclopentyl-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide

Katalognummer: B14959563
Molekulargewicht: 254.33 g/mol
InChI-Schlüssel: WTVKIXGKQSCMTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyclopentyl-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide is a compound with a complex structure that includes a cyclopentyl group, a methoxyethyl group, and a pyrrolidine ring

Vorbereitungsmethoden

The synthesis of 1-cyclopentyl-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentyl and methoxyethyl precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

1-cyclopentyl-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-cyclopentyl-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research may explore its potential as a therapeutic agent, including its pharmacokinetics and pharmacodynamics.

    Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Wirkmechanismus

The mechanism of action of 1-cyclopentyl-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

1-cyclopentyl-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine: This compound has a similar structure but differs in the functional groups attached to the cyclopentyl ring.

    4-amino-1-cyclopentyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide: This compound has a pyrazole ring instead of a pyrrolidine ring.

Eigenschaften

Molekularformel

C13H22N2O3

Molekulargewicht

254.33 g/mol

IUPAC-Name

1-cyclopentyl-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C13H22N2O3/c1-18-7-6-14-13(17)10-8-12(16)15(9-10)11-4-2-3-5-11/h10-11H,2-9H2,1H3,(H,14,17)

InChI-Schlüssel

WTVKIXGKQSCMTD-UHFFFAOYSA-N

Kanonische SMILES

COCCNC(=O)C1CC(=O)N(C1)C2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.